molecular formula C11H11FO B3373735 2-(4-Fluorophenyl)cyclopentan-1-one CAS No. 1014718-61-6

2-(4-Fluorophenyl)cyclopentan-1-one

Cat. No.: B3373735
CAS No.: 1014718-61-6
M. Wt: 178.2 g/mol
InChI Key: AEIUHWKAYIZWQW-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)cyclopentan-1-one is an organic compound with the molecular formula C11H11FO It is a cyclopentanone derivative where a fluorophenyl group is attached to the second carbon of the cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Fluorophenyl)cyclopentan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of fluorobenzene with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)cyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products

    Oxidation: Fluorophenylcarboxylic acid or fluorophenylketone.

    Reduction: 2-(4-Fluorophenyl)cyclopentanol.

    Substitution: Various substituted fluorophenyl derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

2-(4-Fluorophenyl)cyclopentan-1-one is explored for its potential therapeutic properties. Its applications include:

  • Antitumor Activity : Research indicates that compounds with similar structures exhibit antiproliferative effects on various cancer cell lines. The presence of the fluorine atom may enhance cytotoxicity by improving membrane permeability.
  • Anticonvulsant Properties : Compounds related to this structure have shown significant anticonvulsant effects in animal models, suggesting potential applications in treating epilepsy and other neurological disorders.

Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological pathways. Its unique structural features allow for modifications that can enhance therapeutic efficacy and reduce side effects.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in tumor growth and proliferation.
  • Receptor Binding : Its ability to bind to specific receptors suggests a role in modulating neurotransmitter release and neuronal excitability.

Case Studies

Several studies have investigated the pharmacological activities associated with this compound:

Antitumor Efficacy Study

A study demonstrated that derivatives of cyclopentanones with fluorinated phenyl groups induced apoptosis in cancer cells, potentially through caspase pathway activation. The following table summarizes some findings:

Compound NameIC50 (µM)Cell Line
Compound A1.61 ± 1.92HT29
Compound B1.98 ± 1.22Jurkat
This CompoundTBDTBD

Anticonvulsant Activity Study

Research on structurally similar compounds indicated significant anticonvulsant effects, with some compounds showing efficacy comparable to standard treatments.

Mechanism of Action

The mechanism by which 2-(4-Fluorophenyl)cyclopentan-1-one exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorophenyl group can enhance the compound’s binding affinity to certain targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)cyclopentan-1-one
  • 2-(4-Bromophenyl)cyclopentan-1-one
  • 2-(4-Methylphenyl)cyclopentan-1-one

Uniqueness

2-(4-Fluorophenyl)cyclopentan-1-one is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine’s high electronegativity and small size allow it to modulate the electronic properties of the molecule without causing significant steric hindrance. This makes this compound a valuable compound in various research and industrial applications.

Biological Activity

2-(4-Fluorophenyl)cyclopentan-1-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a fluorophenyl group and a cyclopentanone moiety contributes to its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The compound is characterized by the following structural formula:

C11H11FO\text{C}_{11}\text{H}_{11}\text{F}\text{O}

It has a molecular weight of approximately 192.2 g/mol. The fluorine atom enhances lipophilicity and may influence the compound's interaction with biological membranes and receptors.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The mechanism involves modulation of biochemical pathways, which can lead to various cellular responses. Research indicates that compounds with similar structures often exhibit anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines and modulation of signaling pathways such as MAPK .

Anti-inflammatory Effects

Recent studies have highlighted the compound's potential as an anti-inflammatory agent. In vitro experiments demonstrated that this compound significantly reduced the production of pro-inflammatory cytokines in activated microglial cells. This effect is associated with the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammatory responses .

Cytotoxicity

The cytotoxic effects of this compound were evaluated using various cell lines. Results indicated that the compound exhibited moderate cytotoxicity, with an IC50 value suggesting that it may selectively target certain cancer cell types while sparing normal cells. This selectivity is crucial for its potential therapeutic applications.

Case Study 1: Neuroprotection

A study investigating the neuroprotective effects of this compound in mouse models revealed its ability to attenuate neuronal damage induced by lipopolysaccharide (LPS). Pre-treatment with the compound led to a significant reduction in neuronal apoptosis markers, indicating its potential as a neuroprotective agent .

Case Study 2: Antifungal Activity

In another investigation, derivatives of cyclopentanones, including this compound, were tested for antifungal activity against fluconazole-resistant strains of Candida spp. The results showed that the compound could restore fluconazole efficacy, suggesting a synergistic effect that could be exploited in treating resistant fungal infections .

Data Table: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced cytokine production; inhibited NF-κB
CytotoxicityModerate cytotoxicity (IC50 values)
NeuroprotectionAttenuated LPS-induced neuronal damage
Antifungal ActivityRestored fluconazole efficacy against Candida

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 2-(4-Fluorophenyl)cyclopentan-1-one, and how can reaction conditions be optimized?

  • Methodology :

  • Friedel-Crafts Acylation : Reacting cyclopentanone with 4-fluorobenzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and optimize temperature (typically 0–5°C for selectivity) to minimize side reactions .
  • Ring Expansion : Starting from a cyclobutane derivative (e.g., 2-(4-fluorophenyl)cyclobutan-1-one) with a ketone group, use photochemical or thermal methods to expand the ring to cyclopentanone. Control reaction time and light intensity to prevent over-oxidation .
  • Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Validate purity via HPLC or GC-MS .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Assign peaks using CDCl₃ as a solvent. The cyclopentanone carbonyl carbon typically resonates at ~210 ppm, while aromatic protons from the 4-fluorophenyl group appear as a doublet (J = 8–9 Hz) at ~7.2–7.8 ppm .
  • IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1700–1750 cm⁻¹) and C-F bond (stretch at ~1100–1250 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Look for the molecular ion peak at m/z 192 (C₁₁H₁₁FO⁺) and fragmentation patterns consistent with cyclopentanone cleavage .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Approach :

  • Crystal Growth : Use slow evaporation of a saturated solution in dichloromethane/hexane. Single crystals suitable for diffraction require strict control of humidity and temperature .
  • Data Collection/Refinement : Employ the SHELX suite (SHELXL for refinement) to determine bond lengths, angles, and torsional strain in the cyclopentanone ring. Fluorine’s electron-withdrawing effect may influence aryl-ketone dihedral angles .
  • Validation : Compare experimental data with computational models (DFT calculations) to assess steric and electronic effects .

Q. What in silico strategies predict the bioactivity of this compound derivatives?

  • Methods :

  • QSAR Modeling : Use descriptors like logP, molar refractivity, and HOMO/LUMO energies to correlate structural features (e.g., fluorine substitution) with anti-proliferative activity. Validate models using leave-one-out cross-validation (R² > 0.8) .
  • Molecular Docking : Screen derivatives against targets like Polo-like kinase 1 (Plk1). Optimize ligand poses using AutoDock Vina; prioritize compounds with binding energies < −8.0 kcal/mol and hydrogen bonds to catalytic residues (e.g., Lys⁵⁶) .
  • Pharmacokinetics : Apply SwissADME to predict Lipinski rule compliance. Fluorine enhances metabolic stability but may reduce solubility; balance with hydrophilic substituents .

Q. How do competing reaction pathways affect the synthesis of fluorinated cyclopentanone derivatives?

  • Analysis :

  • Side Reactions : Over-alkylation or ring-opening during Friedel-Crafts reactions. Mitigate by using stoichiometric AlCl₃ and low temperatures .
  • Isomerization : Cis/trans isomerism in intermediates (e.g., enolates). Monitor via ¹H NMR coupling constants (J = 10–12 Hz for trans) and optimize base strength (e.g., LDA vs. NaH) .
  • Byproduct Identification : Use LC-MS/MS to detect halogenated byproducts (e.g., di-fluorinated adducts) and adjust fluorobenzene stoichiometry .

Q. Safety and Compliance

Q. What safety protocols are critical when handling fluorinated cyclopentanones?

  • Guidelines :

  • PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile intermediates .
  • Waste Disposal : Quench reactive byproducts (e.g., AlCl₃ residues) with ice-cold water before disposal in halogenated waste containers .
  • Documentation : Consult SDS for acute toxicity data (e.g., LD₅₀ in rodents) and emergency procedures for spills .

Properties

IUPAC Name

2-(4-fluorophenyl)cyclopentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO/c12-9-6-4-8(5-7-9)10-2-1-3-11(10)13/h4-7,10H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIUHWKAYIZWQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)C1)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 80% formic acid (100 mL, 2618 mmol) and 30% hydrogen peroxide (23 mL, 149 mmol) was warmed at 40° C. for 10 min. The resulting solution was carefully added to 1-cyclopentenyl-4-fluorobenzene (24.155 g, 149 mmol) under stirring. The two-phase system was initially stirred at room temperature. After a certain period of time, a spontaneous exothermic reaction took place, and the temperature rose to about 50° C. The reaction mixture was stirred at room temperature for 1 h. The reaction mixture was quenched by careful addition of a saturated sodium bicarbonate solution. Ether was added and the content of the separatory funnel was vigorously shaken. The organic layer was separated and the aqueous layer was extracted with ether. The combined organic extracts were dried over anhydrous magnesium sulfate and filtered. The solvent was removed in vacuum and the residue was purified by column chromatography on silica gel to give 2-(4-fluorophenyl)cyclopentanone (18.557 g, 104 mmol, 69.9% yield) as colorless oil. LC-MS (M+H)+=177.2. 1H NMR (500 MHz, CDCl3) δ ppm 7.12-7.18 (2H, m), 6.98-7.04 (2H, m), 3.29 (1H, dd, J=11.6, 8.5 Hz), 2.42-2.54 (2H, m), 2.27 (1H, ddd, J=19.1, 10.5, 8.9 Hz), 2.12-2.20 (1H, m), 2.01-2.12 (1H, m), 1.87-1.99 (1H, m, J=11.7, 11.7, 8.2, 6.3 Hz).
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Quantity
24.155 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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